molecular formula C21H21FN4O2 B11116899 3-(1-(4-fluorobenzoyl)piperidin-3-yl)-1-methyl-4-phenyl-1H-1,2,4-triazol-5(4H)-one

3-(1-(4-fluorobenzoyl)piperidin-3-yl)-1-methyl-4-phenyl-1H-1,2,4-triazol-5(4H)-one

Cat. No.: B11116899
M. Wt: 380.4 g/mol
InChI Key: FRKRWNNEAXRQDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[1-(4-FLUOROBENZOYL)PIPERIDIN-3-YL]-1-METHYL-4-PHENYL-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE is a complex organic compound that features a piperidine ring, a fluorobenzoyl group, and a triazolone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(4-FLUOROBENZOYL)PIPERIDIN-3-YL]-1-METHYL-4-PHENYL-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE typically involves multi-step organic reactionsThe triazolone moiety is then formed via cyclization reactions involving hydrazine derivatives and appropriate carbonyl compounds .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

3-[1-(4-FLUOROBENZOYL)PIPERIDIN-3-YL]-1-METHYL-4-PHENYL-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as alkyl or aryl groups .

Scientific Research Applications

3-[1-(4-FLUOROBENZOYL)PIPERIDIN-3-YL]-1-METHYL-4-PHENYL-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development, particularly for its potential effects on neurological and inflammatory pathways.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[1-(4-FLUOROBENZOYL)PIPERIDIN-3-YL]-1-METHYL-4-PHENYL-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE involves its interaction with specific molecular targets and pathways. The piperidine and triazolone moieties are known to interact with various receptors and enzymes, potentially modulating their activity. This can lead to changes in cellular signaling pathways, influencing processes such as inflammation, cell proliferation, and neurotransmission .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[1-(4-FLUOROBENZOYL)PIPERIDIN-3-YL]-1-METHYL-4-PHENYL-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE is unique due to its combination of a fluorobenzoyl group, a piperidine ring, and a triazolone moiety. This unique structure provides a distinct set of pharmacophoric features, making it a valuable compound for drug design and development .

Properties

Molecular Formula

C21H21FN4O2

Molecular Weight

380.4 g/mol

IUPAC Name

5-[1-(4-fluorobenzoyl)piperidin-3-yl]-2-methyl-4-phenyl-1,2,4-triazol-3-one

InChI

InChI=1S/C21H21FN4O2/c1-24-21(28)26(18-7-3-2-4-8-18)19(23-24)16-6-5-13-25(14-16)20(27)15-9-11-17(22)12-10-15/h2-4,7-12,16H,5-6,13-14H2,1H3

InChI Key

FRKRWNNEAXRQDO-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)N(C(=N1)C2CCCN(C2)C(=O)C3=CC=C(C=C3)F)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.